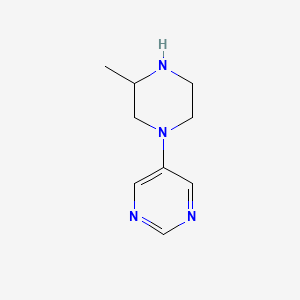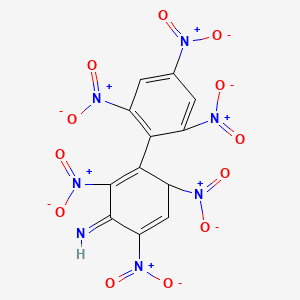![molecular formula C24H25NO B14163011 3,3-Diphenyl-2-[1-(2,4,6-trimethylphenyl)ethyl]oxaziridine CAS No. 75326-12-4](/img/structure/B14163011.png)
3,3-Diphenyl-2-[1-(2,4,6-trimethylphenyl)ethyl]oxaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diphenyl-2-[1-(2,4,6-trimethylphenyl)ethyl]oxaziridine is an organic compound with the molecular formula C24H25NO and a molecular weight of 343.46 g/mol . This compound belongs to the class of oxaziridines, which are three-membered heterocyclic compounds containing an oxygen and a nitrogen atom. Oxaziridines are known for their reactivity and are often used as intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diphenyl-2-[1-(2,4,6-trimethylphenyl)ethyl]oxaziridine typically involves the reaction of N-benzhydrylidene-2,4,6-trimethylphenylamine with a suitable oxidizing agent . The reaction conditions often require a controlled temperature and the presence of a solvent such as dichloromethane. The reaction can be summarized as follows:
Starting Materials: N-benzhydrylidene-2,4,6-trimethylphenylamine
Oxidizing Agent: m-Chloroperbenzoic acid (m-CPBA)
Solvent: Dichloromethane
Temperature: 0-25°C
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling large quantities of reactants and products.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Diphenyl-2-[1-(2,4,6-trimethylphenyl)ethyl]oxaziridine undergoes several types of chemical reactions, including:
Oxidation: The oxaziridine ring can be oxidized to form oxaziridinium ions.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane at 0-25°C.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at room temperature.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) under reflux conditions.
Major Products
Oxidation: Oxaziridinium ions
Reduction: Corresponding amines
Substitution: Brominated phenyl derivatives
Wissenschaftliche Forschungsanwendungen
3,3-Diphenyl-2-[1-(2,4,6-trimethylphenyl)ethyl]oxaziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,3-Diphenyl-2-[1-(2,4,6-trimethylphenyl)ethyl]oxaziridine involves its ability to act as an oxidizing agent. The oxaziridine ring can transfer an oxygen atom to various substrates, leading to the formation of oxaziridinium ions. These ions can then participate in further chemical reactions, such as nucleophilic attack or rearrangement.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Diphenyl-2-oxaziridine: Lacks the 1-(2,4,6-trimethylphenyl)ethyl group.
2,2-Diphenyl-1,3-oxaziridine: Different substitution pattern on the oxaziridine ring.
Uniqueness
3,3-Diphenyl-2-[1-(2,4,6-trimethylphenyl)ethyl]oxaziridine is unique due to the presence of the 1-(2,4,6-trimethylphenyl)ethyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
75326-12-4 |
|---|---|
Molekularformel |
C24H25NO |
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
3,3-diphenyl-2-[1-(2,4,6-trimethylphenyl)ethyl]oxaziridine |
InChI |
InChI=1S/C24H25NO/c1-17-15-18(2)23(19(3)16-17)20(4)25-24(26-25,21-11-7-5-8-12-21)22-13-9-6-10-14-22/h5-16,20H,1-4H3 |
InChI-Schlüssel |
HKYQHZUXYAIMTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(C)N2C(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


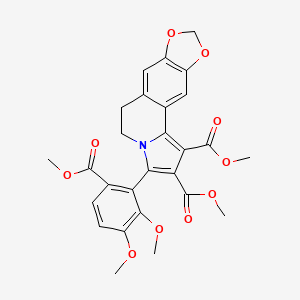
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-, methyl ester](/img/structure/B14162934.png)

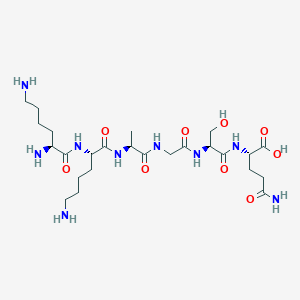
![2-(3-Methyl-butyl)-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14162944.png)
![2-Pyridinamine, 5-[5-[6-[(2S)-2-amino-2-phenylethoxy]-2-pyrazinyl]-1H-indol-3-yl]-6-fluoro-](/img/structure/B14162951.png)
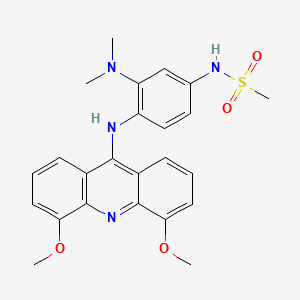
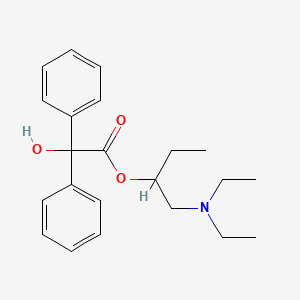



![Ethyl 8-((tert-butoxycarbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B14162990.png)
